6-mercapto-1-(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
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Overview
Description
The compound “6-mercapto-1-(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one” belongs to the class of pyrazolo[3,4-d]pyrimidines . Pyrazolo[3,4-d]pyrimidines have a close structural resemblance to the substrates for the enzyme xanthine oxidase, hypoxanthine (6-hydroxypurine) and xanthine (2,6-dihydroxypurine). These compounds are capable of binding to the enzyme and strongly inhibit its activity .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidines involves various synthetic protocols. One of the common methods involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate . Another method involves the reaction of thiophene derivatives with isocyanates .Molecular Structure Analysis
The molecular structure of pyrazolo[3,4-d]pyrimidines is characterized by a fused nitrogen-containing heterocyclic ring system . The pyridopyrimidine moiety is present in relevant drugs and has been studied in the development of new therapies .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrazolo[3,4-d]pyrimidines include Vilsmeier amidination, imination reactions, and sequential intermolecular heterocyclization . These reactions are typically carried out under ultrasonic-assisted conditions for good yields .Scientific Research Applications
Chemical Transformations and Synthesis
Synthesis of Pyrazolo[1,5-a]pyrimidines
A study by Auzzi et al. (1983) reported on the synthesis of various pyrazolo[1,5-a]pyrimidines, exploring structural modifications and their anti-inflammatory properties. These modifications involved substituting the phenyl group with a 4-methylphenyl group, among other changes. Their research showed that certain modifications could lead to compounds with high activity and potentially better therapeutic indices than reference drugs like phenylbutazone and indomethacin (Auzzi et al., 1983).
Synthesis of Pyrimidine and Fused Pyrimidine Derivatives
Another study by Ahmed et al. (2003) involved the synthesis of 2-Mercapto-3,4-dihydro-4-oxo-6-(furyl)-pyrimidine-5-carbonitriles and its derivatives. These compounds were used to create various other pyrimidine derivatives, showcasing the versatility of the core chemical structure in synthesizing a range of compounds with potential applications in various fields (Ahmed et al., 2003).
Versatile Synthesis of Pyrazolo[3,4-d]pyrimidin-4-one Derivatives
Wang et al. (2004) developed a novel method for synthesizing a series of pyrazolo[3,4-d]pyrimidin-4-one derivatives. Some of these derivatives exhibited good fungicidal activity, suggesting potential applications in agriculture or pharmaceutical industries (Wang, Liu & Ding, 2004).
Biological Applications
Anticancer and Anti-5-lipoxygenase Agents
Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidines derivatives and evaluated their anticancer and 5-lipoxygenase inhibition activities. These findings indicate potential therapeutic applications of these compounds in treating cancer and inflammatory diseases (Rahmouni et al., 2016).
Synthesis and Biological Evaluation of Mercaptopyrimidine Derivatives
Sayed et al. (2008) used a 4-Mercapto-5-acetylpyrimidine derivative as a precursor to synthesize various pyrimidine derivatives. Some of these products showed promising antimicrobial activities, indicating their potential use in developing new antimicrobial agents (Sayed et al., 2008).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on pyrazolo[3,4-d]pyrimidines could involve further exploration of their therapeutic potential. Given their ability to inhibit the enzyme xanthine oxidase, these compounds could be investigated for potential applications in the treatment of diseases related to purine metabolism .
Properties
IUPAC Name |
1-(4-methylphenyl)-6-sulfanylidene-7H-pyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4OS/c1-7-2-4-8(5-3-7)16-10-9(6-13-16)11(17)15-12(18)14-10/h2-6H,1H3,(H2,14,15,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFSJISFAUZLHRR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)NC(=S)N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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